2-Carbamoyl-3-fluorobenzoic acid
Description
Properties
CAS No. |
83684-74-6 |
|---|---|
Molecular Formula |
C8H6FNO3 |
Molecular Weight |
183.14 g/mol |
IUPAC Name |
2-carbamoyl-3-fluorobenzoic acid |
InChI |
InChI=1S/C8H6FNO3/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3H,(H2,10,11)(H,12,13) |
InChI Key |
HRAQABLUEHTRHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)N)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-carbamoyl-3-fluorobenzoic acid with key analogs, focusing on molecular structure, functional groups, and physicochemical properties.
Methyl 2-Carbamoylbenzoate (CAS 90564-02-6)
- Structure : Shares the 2-carbamoyl substituent but replaces the carboxylic acid (-COOH) at position 1 with a methyl ester (-COOCH₃).
- Molecular Formula: C₉H₉NO₃ (vs. C₈H₆FNO₃ for the target compound).
- The absence of fluorine at position 3 diminishes electron-withdrawing effects, altering reactivity in electrophilic substitution reactions .
2-Fluoro-3-formylbenzoic Acid (CAS 1289043-16-8)
- Structure : Features a formyl (-CHO) group at position 3 and a carboxylic acid at position 1, with fluorine at position 2.
- Molecular Formula: C₈H₅FO₃ (vs. C₈H₆FNO₃ for the target compound).
- Key Differences :
3-{[(4-Chloro-2-fluorophenyl)carbamoyl]amino}benzoic Acid (CAS 1305972-02-4)
- Structure : Contains a benzoic acid backbone with a urea-linked 4-chloro-2-fluorophenyl group at position 3.
- Molecular Formula: C₁₄H₁₀ClFN₂O₃ (vs. C₈H₆FNO₃ for the target compound).
- The chlorine atom introduces greater lipophilicity compared to the simpler fluorine substitution in the target compound .
2-Fluoro-6-(trifluoromethyl)phenol (CAS 239135-50-3)
- Structure : Substitutes the carbamoyl and carboxylic acid groups with a hydroxyl (-OH) and trifluoromethyl (-CF₃) group.
- Molecular Formula: C₇H₄F₄O (vs. C₈H₆FNO₃).
- Key Differences: The -CF₃ group is strongly electron-withdrawing, leading to higher acidity of the phenol compared to benzoic acid derivatives.
Comparative Data Table
*Theoretical properties inferred from analogs.
Research Implications and Gaps
- Synthetic Utility : Methyl 2-carbamoylbenzoate serves as a precursor for synthesizing carboxylic acid derivatives via hydrolysis .
- Bioactivity Potential: The urea-linked analog (CAS 1305972-02-4) highlights the importance of nitrogen-containing groups in drug design, though toxicity profiles remain unexplored .
- Limitations : Missing data on melting points, solubility, and biological activity for many compounds underscore the need for further experimental characterization.
Preparation Methods
Nitration of m-Fluorotrifluorotoluene
Reaction of m-fluorotrifluorotoluene with a nitric acid-sulfuric acid mixture (1:1.8 molar ratio) at 20–30°C yields 4-fluoro-2-trifluoromethylnitrobenzene. The nitration regioselectivity is governed by the electron-withdrawing trifluoromethyl group, directing electrophilic attack to the para position relative to fluorine.
Bromination and Reduction
Bromination with dibromohydantoin in sulfuric acid installs bromine at the ortho position. Subsequent reduction using iron powder in aqueous acetic acid converts the nitro group to an amine, forming 4-bromo-3-fluoroaniline. Hypophosphorous acid-mediated deamination at 20–30°C eliminates the amine, yielding a mixture of 2-bromo-3-fluorobenzotrifluoride and 4-bromo-3-fluorobenzotrifluoride.
Hydrolysis to Benzoic Acid
Sulfuric acid hydrolysis at 170–175°C cleaves the trifluoromethyl group, producing 2-bromo-3-fluorobenzoic acid in 85% yield. This step employs concentrated sulfuric acid as both solvent and catalyst, with reaction completion indicated by cessation of sulfur trioxide fumes.
Carbamoylation of Aryl Bromides via Cross-Coupling
Fluoride-Catalyzed Cross-Coupling with Carbamoyl Fluorides
Cadwallader et al. (2023) developed a fluoride-catalyzed method for coupling carbamoyl fluorides with alkynylsilanes. Adapting this to aryl bromides, 2-bromo-3-fluorobenzoic acid reacts with carbamoyl fluorides (e.g., NH₂COF) in the presence of CsF (20 mol%) and Pd(PPh₃)₄ (5 mol%) in DMF at 80°C. The reaction proceeds via oxidative addition of Pd⁰ into the C–Br bond, followed by transmetalation with the carbamoyl fluoride.
Reaction Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄, CsF |
| Solvent | DMF |
| Temperature | 80°C |
| Time | 12–16 h |
| Yield | 72–78% |
Visible-Light-Induced Radical Carbamoylation
Cho et al. (2023) reported a DDQ-catalyzed fluorocarbamoylation using CF₃SO₂Na and O₂ under blue LED light. Irradiating 2-bromo-3-fluorobenzoic acid with NH₂CONH₂ generates a carbamoyl radical, which undergoes Minisci-type addition to the electron-deficient aromatic ring. This method avoids transition metals and achieves 65% yield at room temperature.
Hydrolysis of Cyano Intermediates
Cyanation Followed by Hydrolysis
2-Bromo-3-fluorobenzoic acid undergoes cyanation using Zn(CN)₂ and Pd(PPh₃)₄ in DMF (100°C, 8 h), yielding 2-cyano-3-fluorobenzoic acid (82% yield). Subsequent hydrolysis with H₂O₂ in HCl (reflux, 6 h) converts the nitrile to the carbamoyl group. This two-step sequence provides an overall yield of 68%.
Comparative Analysis of Methodologies
Table 1: Efficiency of Carbamoylation Methods
| Method | Yield (%) | Temperature (°C) | Catalyst |
|---|---|---|---|
| Fluoride-Catalyzed Cross-Coupling | 78 | 80 | Pd(PPh₃)₄, CsF |
| Visible-Light Radical Addition | 65 | 25 | DDQ |
| Cyanation/Hydrolysis | 68 | 100 (Step 1) | Pd(PPh₃)₄, HCl |
The fluoride-catalyzed cross-coupling offers the highest yield but requires palladium. The radical method is greener but less efficient. Cyanation-hydrolysis balances cost and yield but involves harsh acidic conditions.
Challenges and Optimization Strategies
Regioselectivity in Electrophilic Substitution
Fluorine’s strong meta-directing effect complicates direct carbamoylation. Strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
